Hexanoyl-d11 Glycine
Description
Contextualizing Stable Isotope Tracers in Metabolomics and Fluxomics
Metabolomics and fluxomics are two fields at the forefront of systems biology, aiming to identify and quantify the complete set of small-molecule metabolites and their rates of conversion (fluxes) within a biological system. nih.govosti.gov Stable isotope tracers are indispensable tools in these disciplines. nih.gov By introducing a labeled compound, such as one containing carbon-13 (¹³C) or deuterium (B1214612) (²H), into a cell culture or organism, scientists can track the incorporation of these isotopes into various metabolites. osti.govacs.org This allows for the elucidation of metabolic pathways, the determination of metabolic flux rates, and the identification of novel biochemical transformations. nih.govacs.orgresearchgate.net The use of stable isotopes, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic picture of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. osti.govdiagnosticsworldnews.comrug.nl
Overview of N-Hexanoylglycine Metabolism and its Role in Cellular Homeostasis
N-Hexanoylglycine is an acylated amino acid that serves as a biomarker for certain metabolic disorders. cymitquimica.com Its metabolism is intrinsically linked to fatty acid metabolism and the detoxification of xenobiotic compounds. The formation and breakdown of N-acylglycines are part of a broader system that helps maintain cellular homeostasis by managing the levels of various acyl-CoA species. nih.govtandfonline.com
The primary route for the biosynthesis of N-acylglycines, including N-hexanoylglycine, involves the conjugation of an acyl-CoA molecule with glycine (B1666218). acs.orgnih.gov This reaction is a key step in a detoxification pathway that converts various endogenous and exogenous carboxylic acids into more water-soluble and easily excretable forms. nwu.ac.za Two main pathways for the formation of N-acylglycines have been proposed: the activation of a fatty acid to its corresponding acyl-CoA followed by conjugation with glycine, and the sequential oxidation of an N-acylethanolamine. nih.govresearchgate.net The former is considered a major pathway for many N-acylglycines. nih.gov
The conjugation of acyl-CoA with glycine is catalyzed by the enzyme Glycine N-Acyltransferase (GLYAT). wikipedia.orgnih.gov This mitochondrial enzyme plays a crucial role in detoxifying xenobiotics and managing endogenous organic acids by forming N-acylglycines. nih.govuniprot.org GLYAT exhibits a preference for certain acyl-CoA substrates, and its activity can be influenced by genetic variations and post-translational modifications, such as acetylation. nih.govtandfonline.comtudublin.ienih.gov The regulation of GLYAT activity is vital for maintaining the balance of Coenzyme A (CoA) levels within the mitochondria, which is essential for energy metabolism. nih.govtandfonline.comuniroma1.it
Biosynthetic Pathways Involving Acyl-CoA and Glycine Conjugation
Significance of Deuterium-Labeled Compounds in Quantitative Biological Investigations
Deuterium (²H), a stable isotope of hydrogen, is a valuable tool in quantitative biological research. symeres.com Replacing hydrogen with deuterium in a molecule creates a "heavy" version that can be distinguished by mass spectrometry. This mass difference allows for the precise quantification of the labeled compound and its metabolic products. Deuterium labeling offers several advantages, including high sensitivity and the ability to serve as an excellent internal standard in quantitative assays. While deuterium substitution can sometimes lead to kinetic isotope effects, where the rate of a chemical reaction is altered, this property can also be exploited to study reaction mechanisms. nih.govresearchgate.netnih.gov
Rationale for the Specific Application of Hexanoyl-d11 Glycine in Research Methodologies
This compound is a deuterated form of N-hexanoylglycine where eleven hydrogen atoms in the hexanoyl group have been replaced with deuterium. This high degree of deuteration provides a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous N-hexanoylglycine. Its use allows for highly accurate and precise measurements, which are critical for studying metabolic disorders and for tracing the metabolism of medium-chain fatty acids. The stable isotope label does not interfere with the core structure of glycine, making it suitable for investigating the activity of acyltransferase enzymes.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds and concepts discussed in this article.
Table 1: Key Concepts in Stable Isotope Labeling
| Term | Description | Relevance to this compound |
| Stable Isotope | A non-radioactive isotope of an element, containing a different number of neutrons. | Deuterium (²H) is the stable isotope used in this compound. |
| Metabolomics | The large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. | This compound is used as a tool in metabolomics to quantify its unlabeled counterpart. |
| Fluxomics | The measurement of the rates of metabolic reactions in a biological system. | Tracing the metabolism of this compound can provide insights into metabolic fluxes. |
| Internal Standard | A known amount of a compound, different from the analyte, that is added to a sample to enable quantification of the analyte. | This compound serves as an internal standard for the quantification of N-Hexanoylglycine. |
Table 2: Properties of this compound and Related Compounds
| Compound | Molecular Formula | Key Role/Application |
| This compound | C₈H₄D₁₁NO₃ | Internal standard for quantitative analysis of N-Hexanoylglycine. |
| N-Hexanoylglycine | C₈H₁₅NO₃ | Biomarker for metabolic disorders. cymitquimica.com |
| Glycine | C₂H₅NO₂ | An amino acid that is a building block for proteins and a substrate for Glycine N-Acyltransferase. wikipedia.orgnih.gov |
| Hexanoyl-CoA | C₂₇H₄₆N₇O₁₇P₃S | An activated form of hexanoic acid that is a substrate for Glycine N-Acyltransferase. |
Properties
Molecular Formula |
C₈H₄D₁₁NO₃ |
|---|---|
Molecular Weight |
184.28 |
Synonyms |
N-(1-Oxohexyl)glycine-d11; Caproylglycine-d11; N-Caproylglycine-d11; NSC 224460-d11; n-Hexanoylglycine-d11; |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing Hexanoyl D11 Glycine As an Internal Standard
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) has become an indispensable tool in clinical chemistry and metabolic research due to its high sensitivity, specificity, and versatility. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), it allows for the robust quantification of low-abundance metabolites such as acylglycines. In these methods, Hexanoyl-d11 Glycine (B1666218) is added to samples at a known concentration at an early stage of preparation to account for analytical variability. scioninstruments.com The final concentration of the target analyte, Hexanoylglycine (B26119), is determined by calculating the peak area ratio of the analyte to the internal standard. scioninstruments.com This approach is fundamental to the diagnosis and monitoring of certain inborn errors of metabolism, where the analysis of specific acylglycines is crucial. nih.govnih.govlidsen.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Acylglycine Analysis
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Acylglycines, including Hexanoylglycine, are non-volatile due to their polar carboxyl and amide groups, making them unsuitable for direct GC-MS analysis. nih.govresearchgate.net Therefore, a chemical derivatization step is required to convert them into more volatile and thermally stable forms prior to analysis. nih.govx-mol.net
Derivatization chemically modifies the analyte to increase its volatility and improve its chromatographic properties. For acylglycines, this typically involves converting the polar carboxyl and N-H groups into less polar, more stable moieties. Several strategies are commonly employed in metabolic profiling. greyhoundchrom.com
One of the most frequent approaches is silylation , which replaces active hydrogens in carboxyl and amide groups with a trimethylsilyl (B98337) (TMS) group. x-mol.net A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). x-mol.net An alternative silylating agent is tert-butyldimethylsilyl (TBDMS), which creates derivatives that are more stable than their TMS counterparts. nih.gov Another major strategy is esterification , for instance, creating butyl-esters by heating the sample with n-butanol and an acidic catalyst. iu.edu This process specifically targets the carboxylic acid group.
These derivatization reactions are applied to the sample after the addition of the Hexanoyl-d11 Glycine internal standard, ensuring that both the analyte and the standard are modified in the same way, which is critical for accurate quantification.
| Strategy | Reagent(s) | Target Functional Group(s) | Purpose | Reference |
|---|---|---|---|---|
| Silylation (TMS) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Carboxyl (-COOH), Amide (N-H) | Increases volatility and thermal stability. | x-mol.net |
| Silylation (TBDMS) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Carboxyl (-COOH), Amide (N-H) | Forms more stable derivatives compared to TMS. | nih.gov |
| Esterification | n-Butanol + HCl | Carboxyl (-COOH) | Increases volatility by converting acid to ester. | iu.edu |
| Esterification | Bis(trifluoromethyl)benzyl (BTFMB) bromide | Carboxyl (-COOH) | Creates BTFMB ester derivatives for analysis by negative chemical ionisation. | researchgate.net |
To enhance the sensitivity and specificity of quantification, GC-MS can be operated in specific data acquisition modes instead of scanning the entire mass range.
Selected Ion Monitoring (SIM) is a mode where the mass spectrometer is instructed to detect only a few pre-selected mass-to-charge (m/z) ratios that are characteristic of the derivatized analyte and the internal standard. springernature.comionsource.comscioninstruments.com By focusing the detector's time on only these specific ions, the signal-to-noise ratio is dramatically improved, leading to higher sensitivity and lower limits of detection compared to full-scan mode. scioninstruments.comnih.gov
Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), offers even greater specificity and is performed on a tandem mass spectrometer (MS/MS), such as a triple quadrupole instrument. x-mol.netcuni.czproteomics.com.au In an SRM experiment, a specific precursor ion for the derivatized analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion resulting from the fragmentation is selected in the second mass analyzer. cuni.cz This two-stage mass filtering (precursor ion → product ion) is called a "transition" and is exceptionally selective, effectively eliminating background noise from complex matrices. proteomics.com.au A highly reliable quantitative GC-MS/MS method for acylglycines uses SRM mode to monitor unique transitions for each analyte and its corresponding stable isotope-labeled internal standard, like this compound. x-mol.net
| Mode | Instrumentation | Principle | Primary Advantage | Reference |
|---|---|---|---|---|
| Selected Ion Monitoring (SIM) | Single Quadrupole GC-MS | Monitors a few specific m/z values of precursor ions. | Increased sensitivity over full scan. | ionsource.comscioninstruments.comthermofisher.com |
| Selected Reaction Monitoring (SRM/MRM) | Tandem (e.g., Triple Quadrupole) GC-MS/MS | Monitors specific precursor → product ion transitions. | Superior specificity and sensitivity; reduces chemical noise. | cuni.czproteomics.com.au |
Derivatization Strategies for Enhanced Volatility and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry is a premier analytical platform for metabolomics and the quantification of biomolecules in complex mixtures. It is particularly well-suited for analyzing polar, thermally labile, and non-volatile compounds like acylglycines, often without the need for chemical derivatization. nih.govresearchgate.net The use of Ultra-Performance Liquid Chromatography (UPLC) can further enhance analysis by providing higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.netnih.gov In this context, this compound is an invaluable internal standard, co-eluting with the native Hexanoylglycine and correcting for matrix effects and instrument variability. nih.govresearchgate.net
The quality of an LC-MS analysis is highly dependent on the chromatographic separation. chromatographyonline.com Optimization is crucial to separate the analytes of interest from isobaric interferences and matrix components that can suppress the ionization process.
Key parameters for optimization include:
Stationary Phase (Column) Selection: The choice of column is critical. Reversed-phase columns, such as C18, are widely used and separate compounds based on hydrophobicity. acs.org For the separation of very polar metabolites like acylglycines, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. nih.govscirp.org HILIC columns use a polar stationary phase with a high-organic mobile phase, which provides good retention for polar compounds.
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives to improve peak shape and ionization efficiency. acs.org Common additives include weak acids like formic acid or buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate. nih.gov Adjusting the pH of the mobile phase can alter the ionization state of the analytes and significantly impact their retention and separation. nih.gov
Elution Method: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis, is typically used. chromatographyonline.com This allows for the effective separation of a wide range of acylglycines with varying polarities within a single analytical run.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) | Reference |
|---|---|---|---|
| Column | Polar C18 (e.g., 2.1 x 150 mm, 1.6 µm) | ZIC-HILIC (e.g., 2.1 x 100 mm, 3.5 µm) | acs.orgnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | 10 mM Ammonium Acetate in 50/50 Acetonitrile/Water | acs.orgnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | acs.orgnih.gov |
| Flow Rate | 0.25 mL/min | 0.5 mL/min | acs.orgnih.gov |
| Elution | Gradient | Gradient | chromatographyonline.com |
For quantitative LC-MS applications, tandem mass spectrometry (LC-MS/MS) is the method of choice, providing unmatched specificity and sensitivity. researchgate.netnih.gov The analysis is typically performed using a triple quadrupole or a hybrid quadrupole-linear ion trap mass spectrometer operating in the Selected Reaction Monitoring (SRM) mode. acs.orgresearchgate.net
The high specificity of SRM is crucial for distinguishing target acylglycines from other structurally similar or isobaric compounds that may be present in a biological sample. nih.gov For example, a specific precursor-to-product ion transition is established for Hexanoylglycine, and a corresponding, mass-shifted transition is established for the this compound internal standard. The instrument is programmed to monitor only these specific transitions at the expected retention time. By ignoring all other ions, the chemical noise is minimized, resulting in a very clean signal and extremely high sensitivity. cuni.czproteomics.com.au This allows for the accurate measurement of acylglycines even at very low physiological concentrations, making it a powerful tool for the diagnosis of inborn errors of metabolism. nih.govresearchgate.net
Chromatographic Separation Optimization
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. When analyzing biological samples, the complexity of the matrix can lead to overlapping signals from different compounds. HRMS can distinguish between molecules with very similar nominal masses by providing accurate mass measurements, typically to within a few parts per million (ppm).
The use of this compound as an internal standard in HRMS offers significant advantages. Its higher deuteration (d11) provides a substantial mass shift from its non-labeled counterpart, N-Hexanoylglycine, which helps in preventing isotopic cross-talk and ensures clear differentiation in mass spectra. This clear mass difference is crucial for the accurate quantification of the target analyte, especially at low concentrations.
A key aspect of HRMS is the determination of the molecular ion peak. For instance, in the analysis of a related compound, N-Isobutyryl-d7-glycine, HRMS shows a molecular ion peak at m/z 152.1178, which is consistent with its theoretical mass. This level of accuracy allows for confident identification and quantification. The isotopic distribution pattern, which is characteristic of the number of deuterium (B1214612) atoms, further confirms the identity of the labeled standard.
Principles and Implementation of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry. frontiersin.org This method relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the sample preparation process. This labeled compound, referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the isotopic labeling.
Because the internal standard and the analyte behave almost identically during sample extraction, purification, and ionization in the mass spectrometer, any sample loss or variation in instrument response will affect both compounds equally. cerilliant.com By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, an accurate and precise quantification of the analyte can be achieved, effectively correcting for these variations. cerilliant.com
The design of a quantitative assay using this compound as an internal standard involves several key steps. First, the selection of appropriate precursor and product ions for both the analyte (Hexanoyl Glycine) and the internal standard (this compound) is critical for developing a sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method in tandem mass spectrometry. anaquant.com These transitions provide high specificity for the quantitative analysis. anaquant.com
Validation of the assay ensures its reliability for its intended purpose. This process typically involves assessing several performance characteristics, as detailed in the following section. For example, a study on the quantification of other acylglycines in urine demonstrated a method that was accurate over a wide concentration range. nih.gov
The performance of a quantitative assay is evaluated through several key parameters:
Precision: This refers to the closeness of repeated measurements of the same sample. It is usually expressed as the coefficient of variation (CV).
Accuracy: This is the closeness of the measured value to the true value. It is often assessed by analyzing quality control samples with known concentrations.
Linearity: This demonstrates that the assay response is directly proportional to the concentration of the analyte over a specific range. Calibration curves are generated by plotting the response ratio (analyte/internal standard) against the concentration of the analyte.
Limits of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. frontiersin.org The Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified accurately. frontiersin.org
The following table illustrates typical performance characteristics that are assessed during assay validation.
| Parameter | Description | Typical Acceptance Criteria |
| Precision | Closeness of repeated measurements. | CV ≤ 15% (≤ 20% at LOQ) |
| Accuracy | Closeness of measured value to true value. | Within ±15% of the nominal value (±20% at LOQ) |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99 |
| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
This table presents generally accepted criteria for bioanalytical method validation.
Biological samples such as plasma, urine, and tissue homogenates are complex mixtures containing numerous components that can interfere with the ionization of the target analyte in the mass spectrometer. nih.gov This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. cerilliant.com Since the internal standard co-elutes with the analyte and has the same physicochemical properties, it experiences the same matrix effects. cerilliant.com By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is normalized, leading to more accurate and reliable results. cerilliant.com
Assessment of Analytical Performance: Precision, Accuracy, Linearity, and Limits of Quantification
Rigorous Sample Preparation Protocols for Labeled Metabolite Analysis
The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove interfering substances prior to analysis. nih.gov The process must be carefully developed and controlled to ensure consistent and high recovery of the analyte.
The choice of extraction procedure depends on the nature of the biological matrix and the physicochemical properties of the analyte. For Hexanoyl Glycine and its deuterated internal standard, which are relatively polar molecules, several extraction techniques can be employed.
For cell cultures and animal tissues , the first step is typically homogenization to break down the cellular structure and release the intracellular contents. sigmaaldrich.com This is often followed by protein precipitation, where a solvent such as methanol, acetonitrile, or a mixture thereof is added to precipitate proteins, which are then removed by centrifugation. sigmaaldrich.com
For non-human biofluids like plasma or serum, protein precipitation is also a common and straightforward method. Alternatively, liquid-liquid extraction (LLE) can be used to partition the analyte from the aqueous biofluid into an immiscible organic solvent. Solid-phase extraction (SPE) is another powerful technique that uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. The choice between these methods depends on the required cleanliness of the final extract and the potential for matrix effects.
The following table provides a general overview of common extraction procedures.
| Matrix | Extraction Procedure | Key Steps |
| Cell Cultures | Protein Precipitation | 1. Cell lysis. 2. Addition of cold organic solvent (e.g., methanol). 3. Vortexing and incubation. 4. Centrifugation to pellet protein. 5. Collection of supernatant. |
| Animal Tissues | Homogenization followed by Protein Precipitation or LLE/SPE | 1. Tissue homogenization in a suitable buffer. 2. Protein precipitation as above, or application to an LLE or SPE protocol. |
| Non-human Biofluids | Protein Precipitation, LLE, or SPE | 1. For PP: Addition of organic solvent, vortex, centrifuge. 2. For LLE: Addition of immiscible organic solvent, vortex, separate layers. 3. For SPE: Condition cartridge, load sample, wash, elute. |
This table outlines general steps that can be adapted for specific applications.
Optimization of Sample Cleanup and Concentration Techniques
The accurate quantification of analytes from complex biological matrices, such as urine or plasma, necessitates meticulous sample cleanup and concentration. These steps are critical for removing interfering substances that can suppress or enhance the analyte signal in the mass spectrometer, a phenomenon known as the matrix effect. chromatographyonline.com The use of a deuterated internal standard like this compound, which is added to the sample at the earliest stage of preparation, is instrumental in accounting for any analyte loss during these procedures. lcms.cz
Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup of acylglycines from biological samples. chromatographyonline.comresearchgate.net The optimization of an SPE protocol involves a systematic evaluation of several key parameters to maximize the recovery of the target analytes while efficiently removing matrix components. The choice of sorbent is dictated by the physicochemical properties of the analyte. chromatographyonline.com For acylglycines, which are acidic compounds, anion exchange SPE cartridges are often employed. researchgate.net
The optimization process typically involves the following steps:
Sorbent Selection: Testing various sorbent chemistries (e.g., anion exchange, reversed-phase) to find the one with the best retention and elution characteristics for this compound and the target acylglycines.
pH Adjustment: Modifying the pH of the sample and the loading/washing solutions to ensure the analytes are in the correct ionic state for optimal retention on the sorbent. chromatographyonline.com
Wash Step Optimization: Developing a wash protocol that removes the maximum amount of interfering compounds without causing premature elution of the analytes of interest. This involves testing different solvent compositions and polarities. mdpi.com
Elution Solvent Optimization: Identifying an elution solvent that allows for the complete recovery of the analytes from the SPE cartridge in the smallest possible volume. chromatographyonline.com
The following interactive table illustrates a hypothetical optimization of an anion exchange SPE protocol for the extraction of this compound and its non-deuterated analogue, Hexanoyl Glycine, from a urine matrix.
| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) | Optimal Condition |
| Sorbent Type | Reversed-Phase C18 | 65 | Anion Exchange | 95 | Anion Exchange |
| Sample pH | 4.0 | 78 | 6.0 | 96 | 6.0 |
| Wash Solvent | 5% Methanol in Water | 85 | 5% Methanol, 0.1% Acetic Acid | 94 | 5% Methanol, 0.1% Acetic Acid |
| Elution Solvent | 2% Formic Acid in Methanol | 92 | 5% Formic Acid in Methanol | 98 | 5% Formic Acid in Methanol |
Following cleanup, the sample extract is often concentrated to increase the analyte concentration to a level that is optimal for detection by the mass spectrometer. This is commonly achieved through evaporation of the solvent under a gentle stream of nitrogen gas. The process must be carefully controlled to prevent the loss of semi-volatile compounds. The reconstituted sample, containing the concentrated analytes and this compound, is then ready for injection into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Computational Data Processing and Bioinformatic Analysis of Isotopic Enrichment
The data generated by the LC-MS/MS analysis is complex and requires sophisticated computational tools for processing and interpretation. In targeted analyses using an internal standard like this compound, the mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov This highly specific and sensitive technique involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
The computational data processing workflow involves several key steps:
Peak Integration: The raw data from the LC-MS/MS is processed to identify and integrate the chromatographic peaks corresponding to the analyte and the internal standard.
Response Ratio Calculation: The peak area of the analyte is divided by the peak area of the this compound internal standard. This ratio corrects for any variability introduced during sample preparation and injection.
Quantification: A calibration curve, constructed by analyzing standards of known concentrations, is used to determine the concentration of the analyte in the sample based on the calculated response ratio.
The following table shows a representative dataset from an MRM analysis, illustrating the calculation of the analyte concentration using the internal standard method.
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/L) |
| Blank | 0 | 1,502,345 | 0.00 | 0.00 |
| Calibrator 1 | 15,678 | 1,498,765 | 0.010 | 1.0 |
| Calibrator 2 | 78,912 | 1,510,987 | 0.052 | 5.0 |
| Calibrator 3 | 155,432 | 1,489,543 | 0.104 | 10.0 |
| Patient Sample A | 54,321 | 1,505,678 | 0.036 | 3.6 |
| Patient Sample B | 210,987 | 1,495,321 | 0.141 | 14.1 |
Bioinformatic analysis plays a crucial role in interpreting the significance of the quantitative data, especially in large-scale metabolomics studies. While this compound is used here for targeted quantification, the broader field of stable isotope labeling in metabolomics utilizes a variety of bioinformatics tools to trace metabolic pathways and measure metabolic fluxes. Software platforms are designed to handle the large datasets generated in these experiments, correct for the natural abundance of isotopes, and visualize the flow of labeled atoms through metabolic networks. These tools are essential for moving from simple quantification to a deeper, mechanistic understanding of cellular metabolism.
Elucidation of Metabolic Pathway Dynamics and Flux Through Hexanoyl D11 Glycine Tracing
Investigation of Fatty Acid Beta-Oxidation Pathways
Fatty acid beta-oxidation is a critical mitochondrial process responsible for breaking down fatty acids to produce energy. aocs.org This multi-step process involves a series of enzymatic reactions that shorten the fatty acid chain, generating acetyl-CoA, NADH, and FADH2. aocs.org These products then enter other metabolic pathways to generate ATP. aocs.org
Tracking of Medium-Chain Fatty Acid Metabolites
Hexanoyl-d11 Glycine (B1666218) serves as a valuable tracer for investigating the metabolism of medium-chain fatty acids. When introduced into a biological system, the labeled hexanoyl moiety can be tracked as it enters the beta-oxidation spiral. The detection of deuterated intermediates and downstream metabolites allows for the qualitative and quantitative assessment of pathway activity. In certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the accumulation of specific acylglycines, including hexanoylglycine (B26119), is a key diagnostic marker. nih.govcaymanchem.commsdmanuals.com The use of a labeled tracer like Hexanoyl-d11 Glycine can provide a more dynamic picture of the metabolic block.
The following table illustrates the typical urinary excretion profile of key metabolites in MCAD deficiency, a condition where tracking medium-chain fatty acid metabolites is crucial.
| Metabolite | Typical Concentration in MCAD Deficiency | Normal Concentration |
| Hexanoylglycine | Significantly Elevated | Very Low / Undetectable healthmatters.io |
| Suberylglycine | Elevated | Very Low / Undetectable |
| Phenylpropionylglycine | Elevated | Very Low / Undetectable |
| Octanoylcarnitine | Elevated | Low |
| This table provides a simplified representation of metabolite changes in MCAD deficiency. |
Characterization of Glycine Conjugation Pathways
The glycine conjugation pathway is a detoxification process that occurs primarily in the liver mitochondria. uniroma1.itfrontiersin.org It involves the conjugation of acyl-CoA molecules with the amino acid glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). caymanchem.comhmdb.ca This process facilitates the excretion of potentially toxic acyl groups. uniroma1.it
Quantitative Assessment of Glycine N-Acyltransferase (GNAT) Enzyme Activity
The activity of GNAT is crucial for the efficient removal of various acyl-CoA species. uniroma1.it this compound, or more accurately, its precursor Hexanoyl-d11-CoA, can be used as a substrate in in vitro assays to quantify GNAT activity. By incubating the labeled substrate with a protein lysate or purified enzyme and measuring the rate of formation of this compound, a direct assessment of the enzyme's catalytic efficiency can be obtained. This approach allows for the characterization of GNAT kinetics and the investigation of how its activity is affected by genetic variations or the presence of inhibitors. nih.gov
The table below shows hypothetical data from a kinetic analysis of GNAT with a labeled substrate.
| Substrate Concentration (µM) | Rate of Product Formation (nmol/min/mg protein) |
| 10 | 5.2 |
| 25 | 11.8 |
| 50 | 20.5 |
| 100 | 35.1 |
| 200 | 55.3 |
| This interactive table demonstrates a typical Michaelis-Menten kinetic profile for an enzyme like GNAT. |
Substrate Specificity Profiling of GNAT using Labeled Hexanoyl Moieties
GNAT enzymes can act on a variety of acyl-CoA substrates. nih.govasm.org The use of labeled hexanoyl moieties, alongside other labeled acyl-CoAs of different chain lengths and structures, allows for detailed profiling of the substrate specificity of GNAT. pnas.org By competing labeled and unlabeled substrates in enzyme assays, researchers can determine the relative affinity and turnover rates for different acyl groups. This information is critical for understanding the role of GNAT in both normal metabolism and in disease states where the profile of available acyl-CoAs may be altered. nih.govnih.gov
Metabolic Flux Analysis in Experimental Biological Systems
The following table outlines the general steps involved in a metabolic flux analysis experiment using a labeled tracer.
| Step | Description |
| 1. Tracer Selection | Choose an appropriate isotopically labeled substrate (e.g., this compound or its precursor). |
| 2. Labeling Experiment | Introduce the tracer into the biological system (e.g., cell culture, animal model). |
| 3. Metabolite Extraction | Harvest samples at different time points and extract intracellular and extracellular metabolites. |
| 4. Isotopomer Analysis | Use mass spectrometry to measure the mass distribution of key metabolites, determining the incorporation of the isotopic label. |
| 5. Flux Calculation | Employ computational models to calculate the rates of metabolic reactions that best explain the observed labeling patterns. |
| This table provides a generalized workflow for metabolic flux analysis. |
Isotopic Tracing in Cellular and Subcellular Models
Isotopic tracing in cellular and subcellular models is a fundamental technique for dissecting metabolic networks under controlled conditions. rsc.org The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H) allows researchers to track the transformation of a labeled substrate through a series of biochemical reactions. wikipedia.org In this context, this compound serves as a specific probe for pathways involving acyl-CoA metabolism and glycine conjugation.
The experimental process typically begins with the introduction of this compound into the culture medium of cells, such as hepatocytes or cancer cell lines, where it can be taken up and metabolized. physiology.org Since Hexanoylglycine is a known minor metabolite of fatty acid metabolism, often formed via the enzyme glycine N-acyltransferase, the d11-labeled version acts as a direct tracer for this conjugation pathway. hmdb.ca
Once inside the cell, the tracer participates in metabolic reactions. Researchers can then harvest the cells at various time points, extract the metabolites, and analyze them using high-resolution mass spectrometry. rsc.org The presence of the d11 label in downstream metabolites provides direct evidence of specific pathway activity. For instance, tracking the d11-hexanoyl group can reveal the rate of its conjugation to glycine and its potential involvement in other lipid metabolic pathways. The deuterium on the acyl group is specifically chosen to minimize interference with the core metabolism of the glycine backbone, making it ideal for studying acyltransferase enzymes.
Table 1: Hypothetical Isotopic Tracing Results in a Cellular Model
| Analyte | Expected Labeling Pattern | Metabolic Implication |
| Intracellular this compound | M+11 | Successful uptake of the tracer by the cell. |
| Hexanoyl-d11-CoA | M+11 | Tracer is activated to its CoA ester form, a key step for entering fatty acid metabolism. |
| Other Acyl-Glycines | Unlabeled | Demonstrates the specificity of the tracer and lack of label scrambling under the experimental conditions. |
| Free Glycine | Unlabeled | Indicates that the tracer is primarily tracking the fate of the hexanoyl group, not the glycine moiety. |
This approach enables a detailed examination of metabolic dynamics within a controlled environment, providing foundational knowledge before moving to more complex systems.
Application in Pre-clinical Animal Models for Metabolic Pathway Research
To understand how metabolic pathways function at a systemic level and in the context of disease, researchers turn to pre-clinical animal models. slideshare.net These models, which include mice and rats bred to mimic human metabolic disorders like obesity, diabetes, and fatty liver disease, are crucial for evaluating how metabolism is altered in a whole organism. insidescientific.cominsidescientific.com Stable isotope tracers like this compound are powerful tools in these studies because they are non-toxic and allow for in vivo tracking of nutrient flux. insidescientific.com
In a typical experiment, the tracer is administered to the animal, often through oral gavage or inclusion in the diet. mdpi.com Over time, tissue and fluid samples (such as liver, adipose tissue, plasma, and urine) are collected. mdpi.com Analysis of these samples reveals the distribution and transformation of the d11-labeled hexanoyl group throughout the body.
This methodology is particularly relevant for studying inborn errors of metabolism where certain acyl-glycines accumulate, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. hmdb.ca By tracing this compound, researchers can quantify the flux through pathways that may be dysregulated in these conditions. It also allows for the investigation of how different physiological states, such as fasting or specific diets, alter the oxidation and storage of fatty acids. youtube.com
Table 2: Application of this compound in Pre-clinical Research
| Animal Model | Research Question | Potential Insight from Tracer |
| Diet-Induced Obesity (DIO) Mouse | How does obesity affect medium-chain fatty acid conjugation and clearance? | Quantify changes in the rate of hexanoylglycine formation and excretion, indicating altered lipid handling. |
| MCAD Deficiency Mouse Model | What is the flux through alternative fatty acid metabolism pathways? | Trace the accumulation and distribution of the d11-labeled metabolite, revealing metabolic bottlenecks. |
| Non-alcoholic Steatohepatitis (NASH) Mouse | Is glycine conjugation of fatty acids altered during liver disease progression? | Measure the tracer's metabolism specifically in the liver to assess hepatic metabolic function. |
The data gathered from these animal models provide a bridge between cellular metabolism and human disease, offering insights that are essential for developing new therapeutic strategies.
Advanced Modeling and Simulation of Metabolic Networks
Data from isotopic tracing experiments, while informative, become significantly more powerful when integrated into computational models of metabolism. researchgate.net This systems-biology approach allows for a comprehensive, quantitative understanding of cellular physiology that goes beyond the analysis of individual reactions.
Integration of Isotope Distribution Data with Metabolic Network Models
Metabolic network models are mathematical frameworks that represent the known biochemical reactions within a cell or organism. nih.gov To connect these models with experimental reality, data from stable isotope labeling studies are used as critical inputs. The distribution of isotopes—for example, the presence of the d11 label from this compound in various downstream metabolites—provides concrete constraints that refine the model's predictions. frontiersin.org
The process involves:
Introducing the Tracer: this compound is administered to the biological system (cell culture or animal model).
Measuring Isotope Patterns: After a set period, metabolites are extracted and analyzed by mass spectrometry to determine the mass isotopomer distribution (MID) for each compound of interest. The MID details the fraction of each metabolite pool that contains a certain number of heavy isotopes (e.g., M+0, M+1, ... M+11).
Constraining the Model: This measured MID data is fed into the computational model. The model simulates the flow of the d11 label through the network's reactions. By comparing the simulated MIDs with the experimentally measured ones, the model can be adjusted to accurately reflect the real biological activity.
The integration of this data transforms a static map of metabolic possibilities into a dynamic representation of active pathways. nih.gov
Determination of Relative and Absolute Flux Rates
The ultimate goal of integrating tracer data with network models is to quantify metabolic fluxes—the rates of intracellular reactions. researchgate.net Because fluxes cannot typically be measured directly, they are inferred by finding the set of flux values that best explains the observed isotope labeling patterns. frontiersin.orgresearchgate.net
Metabolic Flux Analysis (MFA): This is the core computational technique used. researchgate.net MFA uses the constrained metabolic network model to solve for the unknown flux values. The fundamental principle is that the labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of the substrates that produce it. researchgate.net
Relative vs. Absolute Flux: The analysis can determine the relative contribution of converging pathways to the production of a specific metabolite. For example, it could determine the proportion of an intracellular CoA pool that is derived from the administered this compound versus other fatty acid sources. By providing the model with additional information, such as the rate of tracer uptake, it is often possible to calculate absolute flux values (e.g., in units of micromoles/gram of tissue/hour).
Table 3: Interpreting Flux from Isotope Data
| Experimental Observation (from MS) | Modeling Output (Flux Interpretation) |
| High enrichment of d11 in Hexanoyl-CoA pool. | High flux through the initial activation step of the tracer. |
| Low enrichment in downstream fatty acid elongation products. | Indicates that the hexanoyl group is primarily being conjugated or oxidized rather than used for synthesis of longer fatty acids. |
| Rapid appearance of d11 label in urine as Hexanoylglycine. | High flux through the glycine conjugation and renal clearance pathway. |
This powerful combination of stable isotope tracing and computational modeling allows researchers to move from qualitative pathway mapping to a quantitative understanding of metabolic network dynamics, revealing bottlenecks, and identifying key points of regulation.
Role of Hexanoyl D11 Glycine in Methodological Development for Biomarker Discovery Research
Standardization and Quality Control in Metabolomics Profiling Platforms
The inherent variability in biological samples and analytical instrumentation necessitates rigorous standardization and quality control measures. Hexanoyl-d11 Glycine (B1666218) plays a crucial role in this process, ensuring that the data generated is both accurate and reproducible.
The quantification of endogenous acylglycines, a class of metabolites formed from the conjugation of fatty acids and glycine, is vital for diagnosing and monitoring certain inborn errors of metabolism. hmdb.canih.govhmdb.ca Hexanoyl-d11 Glycine is instrumental in the development of sensitive and specific assays for these compounds. By adding a known amount of this compound to a sample, researchers can accurately determine the concentration of its non-labeled counterpart, Hexanoyl Glycine, and other related acylglycines. researchgate.netnih.gov
This is achieved through a technique called stable isotope dilution analysis, where the ratio of the endogenous analyte to the labeled internal standard is measured. This method effectively corrects for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. For instance, studies have demonstrated the use of deuterated internal standards for the quantification of acylglycines in human urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov These methods have shown high mean recoveries, ranging from 90.2% to 109.3%, and low coefficients of variation (CVs) for imprecision, which are typically less than 10%. researchgate.netnih.gov
Table 1: Performance Characteristics of Acylglycine Quantification using Deuterated Internal Standards
| Parameter | Value | Reference |
|---|---|---|
| Mean Recovery | 90.2% - 109.3% | researchgate.netnih.gov |
| Within-run Imprecision (CV) | < 10% | researchgate.netnih.gov |
| Between-run Imprecision (CV) | < 10% | researchgate.netnih.gov |
This table showcases the high level of accuracy and precision achievable in acylglycine assays when using deuterated internal standards like this compound.
One of the major challenges in metabolomics research is ensuring that results from different laboratories and studies are comparable. The use of standardized protocols and internal standards like this compound is paramount to achieving this. By providing a common reference point, these labeled compounds help to minimize inter-laboratory variation and allow for the meaningful comparison and meta-analysis of data from disparate sources. This is crucial for the validation of biomarkers and their eventual translation into clinical practice.
Development of Robust Assays for Endogenous Acylglycine Quantification
Application in Targeted Metabolomics for Comprehensive Pathway Interrogation
Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites, often those involved in a particular metabolic pathway. This compound is an invaluable tool in this approach, enabling the accurate quantification of acylglycines and providing insights into fatty acid and amino acid metabolism.
Altered levels of acylglycines have been linked to various conditions, including kidney disease, obesity, and diabetes. nih.gov For example, a targeted profiling analysis of N-acyl glycines in the urine of diabetic mice revealed significant alterations in this class of metabolites. nih.gov The use of internal standards in such studies is critical for obtaining reliable quantitative data that can elucidate the metabolic dysregulation associated with the disease. Derivatization techniques, such as with 3-nitrophenylhydrazine (B1228671) (3-NPH), can be employed to enhance the detection of low-abundance acylglycines in complex biological matrices like urine and plasma. nih.gov
Contribution to the Discovery and Validation of Non-Clinical Metabolic Signatures in Experimental Models
Animal models are extensively used in pre-clinical research to discover and validate potential biomarkers before they are investigated in humans. In this context, this compound facilitates the identification of metabolic signatures in experimental models of disease.
For instance, untargeted metabolomics studies in mouse models have revealed dysregulation of glycine and serine-coupled metabolic pathways in various conditions. mdpi.com The analysis of N-acylglycines, including hexanoylglycine (B26119), in mouse models of non-ketotic hyperglycinemia, a metabolic disorder, showed a significant increase in their abundance, highlighting the activation of the glycine conjugation system. nih.gov Furthermore, studies have identified urinary hexanoyl glycine as a biomarker for exposure to gamma radiation in mice. caymanchem.com The accurate quantification afforded by the use of this compound in these experimental settings is essential for identifying robust and translatable metabolic signatures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-nitrophenylhydrazine (3-NPH) |
| Acylglycine |
| Butyrylglycine |
| Glycine |
| Hexanoyl Glycine |
| This compound |
| Isovalerylglycine |
| Serine |
Emerging Research Applications and Future Directions for Hexanoyl D11 Glycine in Systems Biology
Integration with Multi-Omics Data for Comprehensive Metabolic Understanding
A central goal of systems biology is to integrate information from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to gain a complete picture of a biological system's function. nih.gov The metabolome represents the final output of gene expression and protein activity, making its accurate measurement crucial for validating and refining models derived from other omics data.
Correlation of Metabolomic Data with Proteomic and Transcriptomic Information
The integration of metabolomic data, obtained using internal standards like Hexanoyl-d11 Glycine (B1666218), with proteomic and transcriptomic information allows researchers to connect changes in gene expression and protein levels to their ultimate functional consequences on metabolic pathways. For instance, an increase in the transcript and protein levels of an enzyme involved in fatty acid metabolism should correlate with changes in the levels of related metabolites.
By using Hexanoyl-d11 Glycine as an internal standard, the quantification of Hexanoylglycine (B26119) and other acylglycines becomes highly reliable. nih.gov This accuracy is paramount when attempting to establish statistically significant correlations between the metabolome and the proteome or transcriptome. For example, a research study could investigate the impact of a specific gene knockout on fatty acid metabolism. The workflow for such an integrated analysis is presented in Table 1.
Table 1: Integrated Multi-Omics Workflow Example
| Step | Action | Data Generated | Role of this compound |
|---|---|---|---|
| 1 | Genetic perturbation (e.g., gene knockout) of a cell line or model organism. | Genomically defined system. | Not directly involved. |
| 2 | Culture cells or raise organisms under controlled conditions. | Consistent biological samples. | Not directly involved. |
| 3 | Sample collection for multi-omics analysis. | Samples for transcriptomics, proteomics, and metabolomics. | Not directly involved. |
| 4 | Metabolomics Analysis: Extraction of metabolites and analysis by LC-MS/MS. | Quantitative metabolite profiles. | Used as an internal standard to ensure accurate quantification of acylglycines. |
| 5 | Transcriptomics Analysis: RNA sequencing to profile gene expression. | List of differentially expressed genes. | Not directly involved. |
| 6 | Proteomics Analysis: Mass spectrometry-based proteomics to profile protein abundance. | List of differentially expressed proteins. | Not directly involved. |
Accurate metabolomic data, facilitated by the use of stable isotope-labeled internal standards, is foundational for building these correlative models and gaining a deeper understanding of metabolic regulation.
Systems Biology Approaches to Map Metabolic Perturbations
Systems biology utilizes computational models to simulate and predict how metabolic networks respond to perturbations, such as disease states or drug treatments. frontiersin.org Metabolic flux analysis (MFA) is a key technique used to determine the rates of metabolic reactions within a cell. d-nb.info Stable isotope labeling is a cornerstone of MFA. nih.gov While this compound's primary role is as an internal standard for quantification, the principles of isotopic labeling it embodies are central to flux analysis.
In a typical MFA experiment, cells are fed a substrate labeled with a stable isotope (e.g., ¹³C-glucose). The distribution of the isotope label throughout the metabolic network is then measured by mass spectrometry. This labeling pattern provides detailed information about the activity of different metabolic pathways. mdpi.com
The use of deuterated standards like this compound in the quantification of endpoint metabolites of these pathways ensures that the data fed into MFA models is accurate. For example, if a study were examining perturbations in fatty acid oxidation, the precise measurement of various acylglycines would be critical. The general steps for such an analysis are outlined in Table 2.
Table 2: Systems Biology and Metabolic Flux Analysis Workflow
| Step | Action | Description | Relevance of Isotopic Labeling |
|---|---|---|---|
| 1 | Isotope Labeling: | Cells are cultured with a stable isotope-labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine). | The labeled atoms are incorporated into various metabolites as they are synthesized. |
| 2 | Sample Analysis: | Metabolites are extracted and analyzed by mass spectrometry to determine the isotopic enrichment in different compounds. | The mass shift caused by the isotope allows for the tracking of atoms through metabolic pathways. |
| 3 | Data Quantification: | Stable isotope-labeled internal standards, such as this compound, are used to accurately quantify the total pool sizes of metabolites. | Ensures the accuracy of the concentration data used in the flux model. |
| 4 | Computational Modeling: | The labeling patterns and metabolite concentrations are used as inputs for computational models that calculate intracellular metabolic fluxes. | The model solves a system of equations to estimate the rates of reactions that produce the observed labeling patterns. |
Advances in Isotopic Labeling Strategies for Complex Metabolic Studies
The use of stable isotopes in metabolomics is continually evolving. While this compound is a deuterated compound, other isotopes like ¹³C and ¹⁵N are more commonly used for metabolic flux analysis due to the stability of the C-C and C-N bonds. Deuterium-labeled compounds can sometimes have different chromatographic properties than their unlabeled counterparts, a phenomenon known as the "isotope effect," which must be considered in analytical methods. nih.gov
However, the development of multi-isotope labeling strategies, where different precursors are labeled with different isotopes, allows for the simultaneous tracing of multiple pathways. For instance, a study might use ¹³C-glucose and ¹⁵N-glutamine to track both carbon and nitrogen metabolism. In such complex studies, the need for a battery of reliable internal standards for a wide range of metabolites is critical.
The synthesis of a suite of deuterated acylglycines, including this compound, provides a set of tools for the accurate quantification of this class of metabolites, which are important indicators of mitochondrial function and fatty acid metabolism.
Potential for High-Throughput Methodologies in Pre-clinical Drug Discovery and Mechanistic Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. acs.org The integration of mass spectrometry with HTS platforms has enabled more direct and label-free detection of enzyme activity and other biochemical events. In such assays, deuterated internal standards are essential for ensuring the accuracy and reproducibility of the results across thousands of samples. acs.orgnih.gov
For example, if a drug target is an enzyme involved in acylglycine metabolism, an HTS campaign could be designed to identify inhibitors of this enzyme. The assay would measure the production of the corresponding acylglycine. The inclusion of this compound, or a similarly appropriate deuterated standard, would be crucial for normalizing the signal and avoiding false positives or negatives caused by matrix effects from the diverse compounds in the screening library. biorxiv.orgnih.gov
In preclinical mechanistic studies, this compound can be used to accurately quantify changes in its endogenous counterpart in animal models of disease or in response to drug treatment. This allows for a detailed investigation of a drug's mechanism of action on specific metabolic pathways. The reliability of the data, ensured by the use of a proper internal standard, is critical for making informed decisions about the progression of a drug candidate.
Q & A
Q. What analytical techniques are recommended for structural confirmation and purity assessment of Hexanoyl-d11 Glycine in synthetic preparations?
Researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify deuteration patterns and acyl-glycine bond formation. High-resolution mass spectrometry (HRMS) is critical for confirming molecular mass and isotopic purity. For quantification, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with deuterium-specific detection channels ensures sensitivity in complex matrices. Method validation should include calibration curves using certified reference standards .
Q. How can researchers optimize extraction protocols for this compound from biological samples to minimize deuterium loss?
Cold methanol:water (80:20 v/v) extraction with protease inhibitors preserves acyl-glycine stability. Solid-phase extraction (SPE) using mixed-mode sorbents improves recovery rates. Isotope dilution assays with ¹³C-labeled analogs as internal standards mitigate matrix effects and quantify extraction efficiency losses .
Q. What quality control measures are essential for ensuring batch-to-batch consistency in this compound synthesis?
Implement orthogonal validation via LC-MS, NMR, and elemental analysis. Monitor deuterium incorporation using isotope ratio mass spectrometry (IRMS). Establish acceptance criteria for isotopic purity (>98% d11) and residual solvents (e.g., <50 ppm via GC-MS). Cross-validate results with independent laboratories to ensure reproducibility .
Advanced Research Questions
Q. How can researchers address discrepancies in reported metabolic half-lives of this compound across in vitro and in vivo models?
Discrepancies often arise from differences in acyltransferase expression or isotopic dilution effects. Use compartment-specific kinetic modeling (e.g., hepatic vs. renal systems) and stable isotope-resolved metabolomics (SIRM) to track ²H enrichment. Validate findings with CRISPR-edited cell lines lacking glycine-N-acyltransferase (GLYAT) to isolate enzymatic contributions .
Q. What experimental designs are effective for distinguishing isotopic effects of this compound in enzyme-binding studies?
Conduct competitive inhibition assays using equimolar mixtures of deuterated and non-deuterated analogs. Measure kinetic parameters (Km, Vmax) via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Compare ²H/¹H isotope effects using density functional theory (DFT) calculations to model transition-state perturbations .
Q. How should researchers validate the specificity of this compound as a biomarker in large-scale metabolomic studies?
Use machine learning pipelines to differentiate this compound from isobaric metabolites (e.g., butyryl-/isovaleryl-glycine). Implement MS/MS spectral libraries with collision energy ramping for fragmentation pattern matching. Cross-validate with genetic knockouts of fatty acid oxidation pathways to confirm biomarker specificity .
Methodological Challenges and Solutions
Q. What strategies mitigate signal suppression in this compound detection during high-throughput MS analysis?
Employ hydrophilic interaction liquid chromatography (HILIC) to reduce ion suppression from lipids. Use post-column infusion of deuterated internal standards to correct for matrix effects. Optimize electrospray ionization (ESI) parameters (e.g., desolvation temperature, cone voltage) to enhance ionizability .
Q. How can researchers reconcile conflicting data on this compound’s role in mitochondrial β-oxidation pathways?
Perform flux analysis with ¹³C-glucose tracing in parallel with ²H-labeled glycine to map carbon fate. Use tissue-specific knockout models (e.g., liver vs. muscle) to resolve organ-level metabolic contributions. Integrate multi-omics datasets (proteomics, transcriptomics) to identify regulatory nodes .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing time-resolved isotopic enrichment data in this compound tracer studies?
Apply non-linear mixed-effects modeling (NLME) to account for inter-individual variability. Use Bayesian hierarchical models to estimate posterior distributions of metabolic flux rates. Validate with bootstrapping to assess confidence intervals for low-abundance signals .
Q. How should researchers address batch effects in cross-laboratory studies of this compound pharmacokinetics?
Standardize protocols using the NIH Metabolomics Quality Assurance and Quality Control Consortium (mQACC) guidelines. Include inter-laboratory calibrators and blinded replicates. Use principal component analysis (PCA) to identify and correct for technical variance .
Hypothesis-Driven Research Frameworks
Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to hypotheses about this compound’s role in neurodegenerative disease models?
Feasibility: Validate assay sensitivity in cerebrospinal fluid (CSF) matrices. Novelty: Investigate cross-talk with glycine receptors (GlyRs) via patch-clamp electrophysiology. Ethics: Use post-mortem humanized mouse models to minimize live-animal testing. Relevance: Link findings to glutamine synthetase dysregulation in ALS .
Q. How can PICO (Population, Intervention, Comparison, Outcome) frameworks structure studies on this compound detoxification pathways?
Population: Hepatocytes with GLYAT polymorphisms. Intervention: Titrated this compound exposure. Comparison: Wild-type vs. GLYAT-knockout cells. Outcome: Quantify acyl-CoA accumulation via LC-MS. This design isolates enzymatic contributions to detoxification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
